Enhanced Lipophilicity (logP) Relative to Non‑Fluorinated and Methyl‑Substituted Crotonates
Ethyl 3‑(trifluoromethyl)crotonate exhibits significantly higher lipophilicity than its closest non‑fluorinated analogs. The predicted logP for the target compound is 2.058, compared with 1.126 for ethyl crotonate and 1.516 for ethyl 3‑methylcrotonate [1]. The ΔlogP of +0.93 relative to ethyl crotonate translates to an approximately 8.5‑fold increase in octanol‑water partition coefficient, which is a meaningful magnitude for medicinal chemistry applications where membrane permeation and metabolic stability are critical.
| Evidence Dimension | logP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | logP = 2.058 |
| Comparator Or Baseline | Ethyl crotonate logP = 1.126; ethyl 3-methylcrotonate logP = 1.516 |
| Quantified Difference | ΔlogP = +0.932 vs ethyl crotonate; ΔlogP = +0.542 vs ethyl 3-methylcrotonate |
| Conditions | Predicted values (software estimation based on molecular structure) |
Why This Matters
Higher logP predicts improved passive membrane permeability and enhanced partitioning into hydrophobic biological compartments, making the trifluoromethyl crotonate a preferred intermediate when ADME profiles favor increased lipophilicity.
- [1] Molbase. Ethyl 3-(trifluoromethyl)crotonate (CAS 24490-03-7). LogP: 2.0581. View Source
